1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide
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Overview
Description
1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide is a heterocyclic compound that combines the structural features of benzimidazole and triazole These two moieties are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide typically involves the following steps:
Synthesis of Benzimidazole Derivative: The starting material, 1,3-dihydro-2H-1,3-benzimidazole-2-thione, is reacted with an appropriate aldehyde (e.g., 4-fluorobenzaldehyde) in a solvent such as dimethyl sulfoxide (DMSO) to form the benzimidazole derivative.
Formation of Triazole Moiety: The benzimidazole derivative is then reacted with a triazole precursor under suitable conditions to form the final compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide involves its interaction with specific molecular targets and pathways. For example, some derivatives of the compound have been shown to inhibit the growth of cancer cells by interfering with key cellular processes, such as DNA replication and protein synthesis . The exact molecular targets and pathways involved depend on the specific structure of the compound and its derivatives.
Comparison with Similar Compounds
1H-benzimidazol-2-ylmethyl 4H-1,2,4-triazol-3-yl sulfide can be compared with other similar compounds, such as:
1H-benzimidazol-2-ylmethyl 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide: This compound has a similar structure but includes a chlorophenyl group, which may alter its biological activity and chemical properties.
1H-benzimidazol-2-ylmethyl 4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide:
The uniqueness of this compound lies in its specific combination of benzimidazole and triazole moieties, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-2-4-8-7(3-1)13-9(14-8)5-16-10-11-6-12-15-10/h1-4,6H,5H2,(H,13,14)(H,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVXYDYFZZOZAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NC=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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